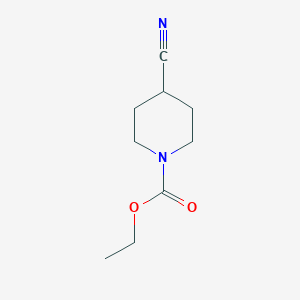

Ethyl 4-cyanopiperidine-1-carboxylate

描述

Contextualization within Contemporary Organic Chemistry Research

In the landscape of modern organic chemistry, there is a continuous demand for versatile scaffolds that can be readily modified to generate libraries of new compounds for biological screening. Ethyl 4-cyanopiperidine-1-carboxylate fits this role adeptly. The ethyl carboxylate group on the piperidine (B6355638) nitrogen acts as a protecting group and can be removed or modified, while the cyano group at the 4-position is a key functional handle. This nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings, providing a gateway to diverse chemical structures. Its utility is primarily as an intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals. chemicalbook.com

Significance of the Piperidine Core in Chemical Synthesis and Derivative Development

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.govencyclopedia.pub Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and basicity, which can enhance pharmacokinetic profiles. nih.gov The piperidine scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a versatile template for the design of ligands that bind to a wide range of biological targets. encyclopedia.pubnih.gov

The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for specific interactions with biological macromolecules like enzymes and receptors. mdpi.com This structural feature is exploited by medicinal chemists to design potent and selective drugs for various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. nih.govencyclopedia.pubclinmedkaz.org The development of efficient methods for the synthesis and functionalization of the piperidine ring is, therefore, an active area of research in organic chemistry. nih.govresearchgate.netnih.gov

Overview of Research Trajectories for Cyano-Substituted Piperidine Derivatives

Research involving cyano-substituted piperidine derivatives, such as this compound, is largely driven by their utility as synthetic intermediates. The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, making these compounds valuable starting materials for the synthesis of complex target molecules.

One major research trajectory focuses on the use of 4-cyanopiperidines in the synthesis of active pharmaceutical ingredients (APIs). google.com For instance, the core structure is a key component in the development of inhibitors for various enzymes and modulators for receptors. The cyano group can be a precursor to an amine or a carboxylic acid, which can then be further elaborated to introduce desired pharmacophoric features.

Another significant area of research is the development of novel synthetic methodologies for the preparation and transformation of cyano-substituted piperidines. This includes the exploration of new catalytic systems for the efficient and stereoselective synthesis of these compounds. nih.gov For example, methods for the preparation of 4-cyanopiperidine (B19701) hydrochloride, a related building block, have been developed to improve yield and purity for industrial applications. google.com The versatility of the cyano group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the chemical space accessible from this class of compounds.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 182808-28-2 | chemicalbook.com |

| Molecular Formula | C9H14N2O2 | chemicalbook.com |

| Molecular Weight | 182.22 g/mol | chemicalbook.com |

| Appearance | Colourless Oil | chemicalbook.com |

| Boiling Point | 130°C / 4 mmHg | chemicalbook.com |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | chemicalbook.com |

| Storage Temperature | Refrigerator | chemicalbook.com |

Selected Examples of Piperidine-Containing Pharmaceuticals

| Drug | Therapeutic Class | Significance of Piperidine Moiety | Source(s) |

|---|---|---|---|

| Donepezil | Alzheimer's Disease Treatment | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase. | nih.govencyclopedia.pub |

| Melperone | Antipsychotic | A key structural component for its biological activity. | nih.gov |

| Pethidine | Analgesic | The piperidine ring is essential for its analgesic activity. | encyclopedia.pub |

| Fentanyl | Analgesic | The piperidine nucleus is a core component of this potent opioid. | encyclopedia.pub |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPWNLVBWKCSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398890 | |

| Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182808-28-2 | |

| Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Cyanopiperidine 1 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of ethyl 4-cyanopiperidine-1-carboxylate reveals several logical disconnection points, guiding the design of its synthesis. The most common strategies involve breaking the molecule down into simpler, commercially available, or easily synthesizable precursors.

The primary disconnections are:

C-N bond disconnection of the urethane: This involves disconnecting the ethyl carboxylate group from the piperidine (B6355638) nitrogen. This leads to 4-cyanopiperidine (B19701) and an ethyl chloroformate or a similar electrophilic source of the ethoxycarbonyl group.

C-C bond disconnection adjacent to the cyano group: This approach considers the cyano group as being introduced via a nucleophilic substitution or addition reaction. This would lead to a piperidine precursor with a suitable leaving group or an electrophilic center at the 4-position.

Disconnection of the piperidine ring: This more fundamental approach breaks down the heterocyclic ring itself, often leading to acyclic precursors that can be cyclized to form the piperidine scaffold.

These disconnections give rise to key synthons and their corresponding synthetic equivalents, which are the actual reagents used in the synthesis.

| Disconnection | Synthon | Synthetic Equivalent |

| C-N (urethane) | 4-cyanopiperidine cation | 4-cyanopiperidine or its hydrochloride salt |

| C-C (cyano group) | Piperidin-4-yl cation | 4-hydroxypiperidine (B117109), 4-ketopiperidine |

| Piperidine Ring | Acyclic amino-aldehyde/ketone | 1,5-dihalides and an amine, or a diol and an amine |

Classical Synthetic Routes

Traditional methods for synthesizing this compound often involve multi-step sequences that have been well-established in the literature.

Amination and Cyclization Approaches

The formation of the piperidine ring is a fundamental step in many syntheses. Classical approaches often involve the reaction of a di-electrophile with a primary amine. For instance, the cyclization of a 1,5-dihalopentane with a primary amine can construct the piperidine core. However, for a highly functionalized piperidine like the target molecule, building the ring with the desired substituents already in place or in a protected form is often more efficient. One-pot, multi-component reactions have also been developed for the synthesis of highly functionalized piperidines. For example, a five-component reaction of β-keto esters, aromatic aldehydes, and various amines in acetic acid can generate substituted piperidines in good yields. tandfonline.com

Nitrile Group Introduction Strategies

The introduction of the cyano group is a critical transformation. The nitrile group is a versatile functional group in organic synthesis and can be introduced through various methods. wikipedia.org

Common strategies include:

Dehydration of amides: A widely used method involves the dehydration of a primary amide. wikipedia.org For instance, piperidine-4-carboxamide (isonipecotamide) can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-cyanopiperidine. google.comgoogle.com However, the yields for these reactions can sometimes be modest. google.com

Nucleophilic substitution: The cyano group can be introduced by reacting a suitable precursor bearing a good leaving group at the 4-position with a cyanide salt. For example, a 4-halopiperidine or a 4-tosyloxypiperidine derivative can be treated with sodium or potassium cyanide.

From aldehydes and oximes: Aldehydes can be converted to nitriles in a one-pot reaction. wikipedia.org

The nitrile group's strong electron-withdrawing nature and its linear geometry can influence the reactivity and binding of the final molecule. nih.gov

Esterification Methods for the Carboxylate Moiety

The final step in many classical syntheses is the introduction of the ethyl carboxylate group onto the piperidine nitrogen. This is typically achieved through an acylation reaction.

A common method involves reacting the secondary amine of 4-cyanopiperidine with ethyl chloroformate in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Alternatively, the esterification can be performed earlier in the synthetic sequence. For example, starting with ethyl piperidine-4-carboxylate (isonipecotic acid ethyl ester), the cyano group can be introduced at a later stage. chemicalbook.comsigmaaldrich.com The synthesis of ethyl piperidine-4-carboxylate itself can be achieved by the Fischer esterification of isonipecotic acid with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com

Modern Synthetic Advancements

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of functionalized piperidines.

Catalytic Approaches to Piperidine Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings. These methods often offer advantages in terms of atom economy, stereoselectivity, and milder reaction conditions.

Palladium-catalyzed synthesis: A palladium-catalyzed annulation strategy has been developed using a readily available cyclic carbamate (B1207046) as a general precursor to a range of functionalized piperidines. nih.gov This method allows for the rapid and efficient synthesis of these heterocycles.

Iridium-catalyzed synthesis: The borrowing hydrogen methodology, catalyzed by iridium(III) complexes, has been employed for the synthesis of functionalized piperidines from primary amines and diols. acs.org This atom-efficient process involves the in situ formation of an aldehyde from an alcohol, followed by condensation with an amine and subsequent hydrogenation.

Rhodium-catalyzed asymmetric synthesis: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives has been used to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These can then be reduced to the corresponding piperidines.

Indium-catalyzed synthesis: Indium(III) bromide has been shown to be an efficient catalyst for the three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters to produce highly functionalized piperidines in excellent yields and short reaction times. tandfonline.com

These modern catalytic approaches provide powerful tools for the synthesis of complex piperidine derivatives and are likely to play an increasingly important role in the future production of this compound and related compounds.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective routes to chiral piperidines is of significant interest due to their prevalence in pharmaceuticals. While specific methods for the asymmetric synthesis of this compound are not extensively documented, several strategies employed for related piperidine derivatives can be considered.

One promising approach involves the catalytic enantioselective functionalization of piperidines . For instance, a copper-catalyzed, radical-mediated δ-C-H cyanation of acyclic amines has been shown to produce chiral piperidines with high enantioselectivity. ajgreenchem.com This method utilizes a chiral copper catalyst to control the stereochemistry of the C-C bond formation. Another strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to yield enantioenriched 3-substituted piperidines. researchgate.netresearchgate.net These methods, while not directly applied to the target molecule, demonstrate the potential for developing catalytic enantioselective syntheses.

Enzymatic resolution represents another viable pathway to obtain enantiomerically pure this compound. Lipases, in particular, have been successfully used for the kinetic resolution of racemic piperidine intermediates. For example, lipase-catalyzed resolution has been employed in the synthesis of key intermediates for β-lactamase inhibitors, highlighting the utility of this approach in preparing chiral piperidine derivatives. acs.orgnih.govmdpi.com This method could be adapted to resolve a chiral precursor of this compound, such as a racemic 4-hydroxypiperidine derivative.

Furthermore, the asymmetric reduction of a prochiral precursor , such as ethyl 4-oxopiperidine-1-carboxylate, using chiral reducing agents or catalysts is a common strategy for introducing chirality. Chiral oxazaborolidine catalysts, for instance, have been effectively used for the enantioselective reduction of prochiral ketones to chiral alcohols, which can then be converted to the desired chiral nitrile. nih.govinsuf.orgijprs.com

| Method | Description | Potential Application | Key Reagents/Catalysts |

|---|---|---|---|

| Catalytic Enantioselective C-H Cyanation | Direct introduction of a cyano group at a specific position with stereocontrol. ajgreenchem.com | Direct asymmetric synthesis of chiral piperidine nitriles. | Chiral Copper Catalysts |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Formation of enantioenriched substituted piperidines from pyridine precursors. researchgate.netresearchgate.net | Synthesis of chiral piperidine scaffolds. | Chiral Rhodium Catalysts, Arylboronic Acids |

| Enzymatic Resolution | Separation of a racemic mixture of a chiral intermediate using enzymes. acs.orgnih.govmdpi.com | Resolution of a racemic precursor like ethyl 4-hydroxypiperidine-1-carboxylate. | Lipases (e.g., Candida antarctica lipase (B570770) B) |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. nih.govinsuf.orgijprs.com | Enantioselective synthesis of a chiral 4-hydroxypiperidine precursor. | Chiral Oxazaborolidine Catalysts, Chiral Reducing Agents |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of greener solvents, improving atom economy, and employing more energy-efficient reaction conditions.

Solvent-free reactions and the use of green solvents are key aspects of green chemistry. The synthesis of piperidine derivatives has been explored in environmentally benign solvents like water and ethanol. ajgreenchem.comresearchgate.netmdpi.com For instance, the synthesis of piperidin-4-one derivatives, a potential precursor to the target molecule, has been achieved using a deep eutectic solvent (DES) of glucose-urea, which is considered a green solvent. researchgate.net Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach that could be applied to the synthesis of piperidine derivatives. nih.govchemicalbook.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, often exhibit high atom economy and are considered a green synthetic strategy. While a specific multicomponent reaction for this compound is not reported, the development of such a process would be a significant advancement in its green synthesis.

| Green Chemistry Principle | Application in Synthesis | Examples/Potential |

|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. ajgreenchem.comresearchgate.netbiotage.comlucp.netmdpi.com | Water, Ethanol, Deep Eutectic Solvents (DES) |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and energy consumption. nih.govchemicalbook.com | Mechanochemistry (ball milling) |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Development of multicomponent reactions. |

| Alternative Energy Sources | Utilizing more energy-efficient methods to drive reactions. | Electrochemical synthesis for cyanation. |

Precursor and Starting Material Considerations

The choice of precursors and starting materials is crucial for the successful and efficient synthesis of this compound. Several key intermediates and reagents are commonly employed.

Derivatives of 4-hydroxypiperidine

Derivatives of 4-hydroxypiperidine are common starting materials for the synthesis of 4-substituted piperidines. For the synthesis of this compound, a suitable precursor is ethyl 4-hydroxypiperidine-1-carboxylate . This intermediate can be prepared from 4-hydroxypiperidine by reaction with ethyl chloroformate.

The hydroxyl group at the 4-position can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a cyanide nucleophile to introduce the cyano group. This two-step process provides a reliable route to the target molecule.

Piperidine-1-carboxylate intermediates

The piperidine nitrogen is typically protected during the synthesis to prevent unwanted side reactions. The ethoxycarbonyl group present in the final product also serves as a protecting group. Therefore, intermediates containing the piperidine-1-carboxylate moiety are central to the synthesis.

Starting from commercially available ethyl piperidine-4-carboxylate , the cyano group can be introduced at the 4-position through various chemical transformations. nih.govchemicalbook.com Alternatively, the synthesis can start from a precursor where the piperidine nitrogen is protected with a different group, such as a tert-butoxycarbonyl (Boc) group, which can be removed and replaced with the ethoxycarbonyl group in a later step.

Cyanation Reagents and Techniques

The introduction of the cyano group is a key step in the synthesis. Various cyanation reagents can be used, each with its own advantages and disadvantages in terms of reactivity, toxicity, and reaction conditions.

Commonly used cyanation reagents include:

Alkali metal cyanides: Sodium cyanide (NaCN) and potassium cyanide (KCN) are cost-effective but highly toxic reagents.

Trimethylsilyl cyanide (TMSCN): A less toxic and more versatile reagent that can be used under milder conditions.

Acetone cyanohydrin: A safer alternative to hydrogen cyanide.

The cyanation reaction is typically a nucleophilic substitution where a suitable leaving group at the 4-position of the piperidine ring is displaced by the cyanide ion. Alternatively, the cyano group can be introduced via the dehydration of a 4-carboxamide or a 4-oxime group. google.com

Purification and Characterization Techniques in Synthetic Studies

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. The purified compound is then characterized to confirm its identity and purity.

Purification of this compound is typically achieved by column chromatography on silica (B1680970) gel. nih.gov A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the eluent. The polarity of the eluent is gradually increased to elute the desired product from the column.

Recrystallization can also be used as a final purification step to obtain a highly pure crystalline product. chemrevlett.com The choice of solvent for recrystallization is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent. rochester.edumt.comlibretexts.orglibretexts.org

Characterization of the purified this compound is performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure of the molecule. The 1H NMR spectrum provides information about the number and types of protons and their connectivity, while the 13C NMR spectrum provides information about the carbon skeleton. nih.govoregonstate.edulibretexts.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching vibration of the nitrile group (C≡N) is expected to appear in the range of 2220-2260 cm-1. elixirpublishers.comspectroscopyonline.comlibretexts.orgmsu.eduresearchgate.net The carbonyl group (C=O) of the ester will show a strong absorption around 1700-1730 cm-1.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. libretexts.orgresearchgate.netlibretexts.orgnih.gov

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| 1H NMR | Structural elucidation, proton environment | Signals for the ethyl group (triplet and quartet), piperidine ring protons, and the proton at the 4-position. |

| 13C NMR | Carbon skeleton determination | Signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the piperidine ring, and the ethyl group. chemicalbook.comoregonstate.edulibretexts.orglibretexts.org |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for C≡N stretch (approx. 2240 cm-1) and C=O stretch (approx. 1700 cm-1). elixirpublishers.comspectroscopyonline.comlibretexts.orgmsu.eduresearchgate.net |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | Molecular ion peak corresponding to the molecular weight (182.22 g/mol) and characteristic fragment ions. libretexts.orgresearchgate.netlibretexts.orgnih.gov |

Chromatographic Separations

The purification of this compound is crucial to remove any unreacted starting materials and by-products. Flash column chromatography is a commonly employed technique for this purpose.

Table 1: Chromatographic Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl acetate/Hexane gradient |

| Typical Eluent Ratio | Starting with a lower polarity mixture (e.g., 10:90 ethyl acetate/hexane) and gradually increasing the polarity. |

The progress of the purification can be monitored by thin-layer chromatography (TLC).

Table 2: Suggested HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate (B84403) buffer at pH 3.5) |

| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

Spectroscopic Identification in Synthetic Contexts

The structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Although specific spectral data for the target compound is not widely published, data for structurally related compounds provides expected characteristic signals.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the piperidine ring and the ethyl group. |

| FT-IR (cm⁻¹) | A characteristic absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹, and a strong absorption for the carbonyl (C=O) of the ester group around 1730 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (182.22 g/mol ). |

The GC-MS analysis of related piperidine compounds has also been documented, providing insights into potential fragmentation patterns. nih.gov

Chemical Reactivity and Transformations of Ethyl 4 Cyanopiperidine 1 Carboxylate

Reactions Involving the Nitrile Group

The cyano group (C≡N) in Ethyl 4-cyanopiperidine-1-carboxylate is a key site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the nitrogen atom can be protonated to activate the triple bond. chemistrysteps.comlibretexts.org

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. lumenlearning.comebsco.com The reaction typically proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.uk

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is converted directly to the corresponding carboxylic acid. chemguide.co.uklibretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water. lumenlearning.com

In contrast, alkaline hydrolysis, using a base like sodium hydroxide (B78521) solution, initially forms the salt of the carboxylic acid. chemguide.co.uklibretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org The intermediate amide can also be isolated under controlled conditions. lumenlearning.com

Table 1: Hydrolysis of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

Reduction to Amines

A significant transformation of the nitrile group is its reduction to a primary amine. This is a valuable method for synthesizing aminomethylpiperidine (B13870535) derivatives. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.orglibretexts.org

Table 2: Reduction of the Nitrile Group

| Reagent | Product |

|---|

This reduction is a key step in the synthesis of various biologically active molecules, including kinesin spindle protein inhibitors and G-protein coupled receptor 119 (GPR119) agonists. sigmaaldrich.com

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of nucleophiles beyond water and hydride. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orglibretexts.org This reaction provides a route to 4-acylpiperidine derivatives. The mechanism involves the initial formation of an imine salt, which is then hydrolyzed to an imine and subsequently to a ketone. libretexts.org

Reactions at the Piperidine (B6355638) Nitrogen (Carbamate Group)

The ethyl carbamate (B1207046) group serves as a protecting group for the piperidine nitrogen, modulating its reactivity. The removal of this group or its transformation is often a crucial step in multi-step synthetic sequences.

Deprotection Strategies for the Ethyl Carbamate

Traditional methods for carbamate deprotection include acid- or base-catalyzed hydrolysis. Strong acids like trifluoroacetic acid can be used to cleave the carbamate. masterorganicchemistry.com Alternatively, basic conditions can also effect deprotection.

More recently, milder and more selective methods have been developed. For example, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has been reported to be effective for various carbamates, including those sensitive to standard hydrogenolysis or strong Lewis acids. chemistryviews.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org This method proceeds via a nucleophilic attack on the carbon adjacent to the carboxylate. chemistryviews.org

Table 3: Deprotection of Ethyl Carbamate

| Reagent/Condition | Description |

|---|---|

| Strong Acid (e.g., Trifluoroacetic Acid) | Acid-catalyzed cleavage of the carbamate. masterorganicchemistry.com |

| Base (e.g., NaOH) | Base-catalyzed hydrolysis. |

The ability to selectively remove the carbamate protecting group under different conditions (a concept known as "orthogonality") is a significant advantage in complex syntheses where multiple protecting groups are employed. masterorganicchemistry.com

Transamidation and Derivatization

While deprotection is a common transformation, the carbamate group can also be directly converted to other functionalities. Transamidation, the conversion of the carbamate to a different amide, can be achieved under specific conditions, although it is a less common transformation for simple ethyl carbamates compared to their deprotection.

Reactions at the Piperidine Ring (α to nitrile)

The presence of the electron-withdrawing cyano group at the C4 position and the carbamate at the nitrogen atom significantly influences the reactivity of the piperidine ring, particularly at the positions alpha to the nitrile (C3 and C5).

Hydrogenation and Dehydrogenation Studies

Hydrogenation of the cyano group is a common transformation. While specific studies on the dehydrogenation of the piperidine ring in this compound are not prevalent in the literature, the hydrogenation of the nitrile moiety is a well-documented reaction for analogous compounds.

Catalytic hydrogenation of the nitrile group in 4-cyanopiperidine (B19701) derivatives typically yields the corresponding 4-(aminomethyl)piperidine. For instance, the reduction of a related compound, 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, to 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate has been achieved with high efficiency. This transformation is generally accomplished using catalysts such as platinum(IV) oxide under a hydrogen atmosphere. The reaction selectively reduces the nitrile without affecting the ester or carbamate functionalities.

Table 1: Illustrative Catalytic Hydrogenation of a Related 4-Cyanopiperidine Derivative

| Starting Material | Reagents and Conditions | Product | Yield |

| 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | H₂, Platinum(IV) oxide, 25°C, 5 bar | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | ~83% |

Dehydrogenation of the piperidine ring to form a pyridine (B92270) or dihydropyridine (B1217469) derivative is a potential transformation, though less commonly reported for this specific substrate. Such reactions would likely require strong oxidizing agents and harsh conditions, which could also affect the other functional groups present in the molecule.

Functionalization of the Piperidine Ring System

The functionalization of the piperidine ring at the C3 and C5 positions (alpha to the nitrile) is a challenging yet crucial transformation for the synthesis of complex piperidine-based scaffolds. The electron-withdrawing nature of the adjacent cyano and carbamate groups deactivates these positions towards electrophilic attack. However, strategies involving the generation of a carbanion at these positions could enable functionalization.

While direct C-H functionalization at the C3/C5 positions of this compound is not extensively documented, related methodologies on other piperidine systems offer insights. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of N-protected piperidines. The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the N-protecting group.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated piperidine ring of this compound is generally not feasible under standard conditions. The ring carbons are sp³-hybridized and not susceptible to classical aromatic substitution pathways.

However, reactions can be envisaged that proceed via an initial transformation. For example, the formation of an enolate or an enamine equivalent could facilitate subsequent reactions with electrophiles. The acidity of the protons at C3 and C5 is increased by the adjacent cyano group, potentially allowing for deprotonation with a strong base to form a nucleophilic center that can react with various electrophiles.

Nucleophilic substitution reactions on the piperidine ring itself are rare. More commonly, nucleophilic attack occurs at the electrophilic carbon of the cyano group or the carbonyl of the ethyl carbamate.

Rearrangement Reactions and Fragmentations

The literature lacks specific examples of rearrangement or fragmentation reactions involving the piperidine ring of this compound. However, considering general principles of organic chemistry, certain transformations could be hypothetically proposed.

Under specific conditions, such as treatment with strong acids or via photochemically induced pathways, skeletal rearrangements of the piperidine ring could occur. For instance, ring-contraction to form a substituted pyrrolidine (B122466) or ring-expansion to an azepane derivative are theoretical possibilities, likely proceeding through carbocationic intermediates.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the piperidine (B6355638) core allows this compound to serve as a foundational element in multi-step synthetic pathways. It is primarily used in research and development for the creation of novel organic molecules. chemicalbook.comscbt.com

The 4-cyanopiperidine (B19701) framework is a significant component in the field of medicinal chemistry. Derivatives of this structure are crucial for the development of new therapeutic agents.

Ethyl 4-cyanopiperidine-1-carboxylate and its core structure, 4-cyanopiperidine, are important intermediates in the synthesis of active pharmaceutical ingredients. google.com The cyano and carboxylate groups can be chemically modified through various reactions, such as hydrolysis, reduction, or substitution, to build the complex molecular architectures required for biologically active compounds.

In the realm of drug discovery, the piperidine ring is a well-established scaffold found in numerous pharmaceuticals. This compound serves as a key building block, providing a robust framework that can be elaborated upon to create diverse libraries of compounds for screening. The versatility of its functional groups allows medicinal chemists to systematically modify the structure to optimize interactions with biological targets, making it a valuable tool in the development of new potential drug candidates, including those targeting the central nervous system.

The utility of the 4-cyanopiperidine structure extends to the agrochemical industry. It is a known intermediate for the preparation of active ingredients used in agricultural products. google.com The synthesis of novel pesticides and other crop protection agents can involve derivatives of this core structure.

Beyond pharmaceuticals and agrochemicals, this compound is employed in the broader field of organic synthesis for the production of specialty and fine chemicals. chemicalbook.com Its capacity to undergo various chemical transformations makes it a useful starting material for creating complex organic molecules with specific desired properties for a range of industrial and research purposes.

Pharmaceutical Intermediates

Contributions to Material Science Research

While its primary applications are in pharmaceutical and agrochemical synthesis, the piperidine framework is also finding use in materials science. Research into related substituted piperidine derivatives has indicated their potential as components in the synthesis of functional materials, such as specialized polymers. The unique chemical properties conferred by the piperidine ring and its substituents can be leveraged to develop new materials with novel characteristics.

Research Applications Summary

| Research Focus | Application Area |

| Pharmaceutical Chemistry | Intermediate for API synthesis and a building block for drug discovery. google.com |

| Agrochemical Research | Intermediate in the development of bioactive molecules for crop protection. google.com |

| Organic Synthesis | Versatile chemical intermediate for the production of complex molecules. chemicalbook.com |

| Materials Science | Building block for the synthesis of polymers and other functional materials. |

Polymer Chemistry and Monomer Synthesis

The bifunctional nature of this compound allows for its derivatives to be employed as monomers in polymer synthesis. The cyano and ester groups can be chemically transformed into functionalities suitable for polymerization reactions.

One potential application lies in the synthesis of polyamides. The cyano group of this compound can be reduced to a primary amine, and the ethyl carboxylate can be hydrolyzed to a carboxylic acid. The resulting amino acid monomer can then undergo polycondensation to form polyamides. A similar approach has been demonstrated with related diamine derivatives to produce polyamides with high thermal stability. researchgate.netresearchgate.net The incorporation of the piperidine ring into the polymer backbone can impart unique properties, such as improved solubility and modified thermal characteristics.

Furthermore, derivatives of cyanopiperidine can be utilized in the creation of porous polymers. rsc.orgscispace.com The rigid structure of the piperidine ring can contribute to the formation of microporous networks within the polymer matrix, which is advantageous for applications in gas storage and separation. scispace.com Research into porous aromatic frameworks has shown that the careful selection of monomeric building blocks is crucial for controlling the pore size and surface area of the resulting materials. scispace.com

The following table summarizes potential monomer derivatives of this compound and their corresponding polymer types:

| Monomer Derivative | Reactive Groups | Potential Polymer Type |

| 4-(aminomethyl)piperidine-1-carboxylic acid | Amine, Carboxylic Acid | Polyamide |

| Ethyl 4-(aminomethyl)piperidine-1-carboxylate | Amine, Ester | Polyamide (via reaction with a dicarboxylic acid) |

| 4-cyanopiperidine-1-carboxylic acid | Cyano, Carboxylic Acid | Poly(imide-amide)s (after conversion of cyano to another functional group) |

Development of Functional Materials

The structural attributes of this compound make it a valuable building block for the development of a variety of functional materials. Its derivatives can be incorporated into larger molecular architectures to create materials with specific physical and chemical properties.

For instance, the polarity introduced by the cyano group can be exploited in the design of stimuli-responsive materials. The cyano group's ability to participate in hydrogen bonding and dipole-dipole interactions can influence the self-assembly and macroscopic properties of materials. This is particularly relevant in the development of "smart" materials that respond to external stimuli such as temperature, pH, or light.

Moreover, piperidine-containing polymers have been investigated for their potential as kinetic hydrate (B1144303) inhibitors, which are crucial in the oil and gas industry to prevent the formation of gas hydrates in pipelines. The specific structure of the piperidine ring can interfere with the crystal growth of gas hydrates.

Applications in Advanced Chemical Materials

The versatility of this compound extends to its use as an intermediate in the synthesis of advanced chemical materials with specialized applications. sigmaaldrich.com These materials often possess unique optical, electronic, or thermal properties.

One area of interest is the synthesis of thermosetting resins. The reactive functional groups of this compound derivatives can be cross-linked to form rigid, three-dimensional networks. These resins are known for their high strength and thermal stability, making them suitable for use in composites and coatings.

Additionally, the incorporation of the piperidine moiety can influence the properties of materials for electronic applications. For example, piperidine-functionalized graphene quantum dots have been prepared and investigated for their catalytic and electronic properties. While not a direct application of the title compound, it demonstrates the potential of piperidine structures in advanced materials.

Ligand Design and Coordination Chemistry

The nitrogen atom of the piperidine ring and the nitrogen of the cyano group in this compound and its derivatives can act as coordination sites for metal ions, making them valuable components in ligand design for coordination chemistry.

By modifying the core structure, a variety of multidentate ligands can be synthesized. For example, reduction of the cyano group to an amine and subsequent reaction with other chelating groups can yield ligands capable of forming stable complexes with a range of metal ions. The resulting coordination complexes can exhibit interesting magnetic, optical, and catalytic properties. Research has shown that coordination polymers can be formed from flexible ligands, and the conditions of synthesis can control the dimensionality of the resulting structures. scbt.com

The synthesis of metal-organic frameworks (MOFs) is another area where derivatives of this compound could be applied. researchgate.net Carboxylate ligands, which can be obtained through hydrolysis of the ethyl ester, are commonly used to construct MOFs. These materials are highly porous and have potential applications in gas storage, separation, and catalysis. researchgate.net

Catalyst Development and Supporting Structures

Derivatives of this compound can be utilized in the development of both homogeneous and heterogeneous catalysts. The piperidine scaffold can be functionalized to create ligands that modify the activity and selectivity of metal catalysts.

In heterogeneous catalysis, materials functionalized with piperidine derivatives can serve as catalyst supports. The piperidine units can be covalently attached to solid supports such as silica (B1680970) or polymers. These functionalized supports can then be used to immobilize metal nanoparticles or complexes, leading to catalysts that are easily separable and recyclable. For example, palladium supported on piperidine-functionalized materials has been explored for catalytic reduction reactions. researchgate.netacs.org

Furthermore, conjugated polymer networks containing piperidine moieties have been used as photocatalysts for cross-coupling reactions. rsc.org The electronic properties of the piperidine can influence the photocatalytic activity of the polymer. The development of such catalytic systems is a growing area of research aimed at more sustainable chemical synthesis. rsc.org

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways

The primary route to the synthesis of ethyl 4-cyanopiperidine-1-carboxylate involves the N-acylation of 4-cyanopiperidine (B19701) with ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution at the chloroformate carbonyl group by the secondary amine. The generally accepted mechanism proceeds through a stepwise addition-elimination pathway.

The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. wikipedia.org The choice of base and solvent can influence the reaction pathway and rate.

Proposed Reaction Pathway for the Synthesis of this compound:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-cyanopiperidine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This leads to the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, expelling a chloride ion as the leaving group.

Deprotonation: A base present in the reaction mixture deprotonates the resulting positively charged nitrogen atom to yield the final product, this compound, and the protonated base.

Reactions involving the functional groups of this compound, such as hydrolysis of the ester or reduction of the nitrile, follow well-established pathways for these respective functional groups. For instance, hydrolysis of the ethyl ester can occur under acidic or basic conditions to yield the corresponding carboxylic acid.

Kinetic Studies of Key Transformations

The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: The electron-withdrawing nature of the cyano group at the 4-position of the piperidine (B6355638) ring is expected to decrease the nucleophilicity of the nitrogen atom compared to unsubstituted piperidine. This would result in a slower reaction rate.

Solvent: The reaction rate can be significantly affected by the solvent. For instance, the rate constants for reactions of amines with methyl chloroformate were found to be substantially higher in acetonitrile (B52724) than in water. mdpi.com

Temperature: As with most chemical reactions, the rate of N-acylation increases with temperature.

The table below presents representative kinetic data for the reaction of various amines with chloroformates, which can be used to approximate the reactivity of 4-cyanopiperidine.

| Amine | Chloroformate | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Benzylamine | Methyl Chloroformate | Acetonitrile | 1.3 x 10¹ |

| Piperidine | Chloramine-T | Aqueous | 5 x 10⁶ (non-ionic mechanism) |

| Diethylamine | |||

| Aniline |

Note: This table is illustrative and compiles data from various sources studying similar, but not identical, reactions. The reactivity of 4-cyanopiperidine with ethyl chloroformate will differ.

Transition State Analysis and Reaction Energetics

Computational studies, particularly using Density Functional Theory (DFT), have been employed to analyze the transition states and energetics of N-acylation reactions of piperidines. rsc.org For the reaction of 4-cyanopiperidine with ethyl chloroformate, the transition state is expected to resemble the tetrahedral intermediate formed during the nucleophilic attack.

Key features of the proposed transition state include:

Elongation of the C-Cl bond in the ethyl chloroformate moiety.

Formation of a new N-C bond between the piperidine nitrogen and the carbonyl carbon.

A partial negative charge on the carbonyl oxygen and a partial positive charge on the nitrogen atom.

The Gibbs free energy of activation (ΔG‡) for this reaction is influenced by both enthalpic (ΔH‡) and entropic (ΔS‡) factors. The formation of a more ordered transition state from two reactant molecules typically results in a negative entropy of activation. The enthalpy of activation is related to the energy required to break and form bonds during the reaction. For the acylation of a related N-Boc-2-arylpiperidine, the Gibbs energy of activation was calculated to be around 55 kJ/mol. rsc.org

Table of Calculated Energetic Parameters for a Related Piperidine Acylation:

| Parameter | Value |

| Gibbs Free Energy of Activation (ΔG‡) | ~55 kJ/mol |

| Enthalpy of Activation (ΔH‡) | ~43 kJ/mol |

| Entropy of Activation (ΔS‡) | ~ -63 J/(mol·K) |

Data adapted from a study on N-Boc-2-aryl-4-methylenepiperidines and is intended to be illustrative for the N-acylation of a piperidine ring. rsc.org

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies on the synthesis of this compound have been reported, the principles can be applied to understand the reaction mechanism.

Potential Isotopic Labeling Experiments:

¹⁵N-Labeling: Using ¹⁵N-labeled 4-cyanopiperidine would confirm that the nitrogen atom in the final product originates from the piperidine ring. This is a fundamental confirmation of the proposed nucleophilic substitution mechanism.

¹³C-Labeling: Labeling the carbonyl carbon of ethyl chloroformate with ¹³C would allow for the tracking of this carbon atom into the carbamate (B1207046) functionality of the product. This would verify that the carbonyl group is transferred from the chloroformate to the amine.

Deuterium (B1214612) Labeling: While less common for this specific reaction, deuterium labeling of the solvent or the N-H proton could provide insights into the role of proton transfer in the reaction mechanism, particularly in the breakdown of the tetrahedral intermediate.

Ethyl chloroformate itself is used as a derivatizing agent in stable isotope-resolved metabolomics (SIRM) to analyze amino acids, which demonstrates the utility of this type of reagent in isotopic studies. nih.gov

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for predicting the properties of molecules like Ethyl 4-cyanopiperidine-1-carboxylate. These theoretical approaches provide a microscopic view of the molecule's behavior.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The presence of the electron-withdrawing cyano group and the ethyl carboxylate group significantly influences the electron distribution within the piperidine (B6355638) ring. This arrangement creates a molecule with distinct polar and reactive sites. bioregistry.io

The electronic properties of similar piperidine derivatives have been investigated using DFT methods, revealing how substituent effects modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These orbitals are key to understanding the molecule's reactivity and electronic transitions. For instance, in related systems, the HOMO is often localized on the piperidine ring and the nitrogen atom, while the LUMO is associated with the electron-withdrawing groups.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Density | 1.13 g/cm³ |

| pKa (Predicted) | -3.09 ± 0.40 |

| XlogP (Predicted) | 0.3 |

Data sourced from various chemical databases.

The reactivity of this compound can be predicted using reactivity descriptors derived from DFT calculations. These descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), help identify the most probable sites for electrophilic and nucleophilic attack.

The nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylate group are expected to be nucleophilic centers, as indicated by regions of negative electrostatic potential. Conversely, the carbon atom of the cyano group and the carbonyl carbon are likely electrophilic sites. The cyano group at the 4-position enhances the polarity and hydrogen-bonding capacity of the molecule. bioregistry.io The compound can act as a nucleophile or an electrophile in various chemical reactions depending on the conditions. bioregistry.io

Studies on similar heterocyclic systems have shown that these theoretical predictions of reactivity correlate well with experimental observations, making them a valuable tool in designing synthetic pathways and understanding reaction mechanisms.

Computational methods can predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural verification.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. While specific predicted spectra for this compound are not widely published, online prediction tools and studies on similar structures provide expected ranges for the chemical shifts. For example, the protons on the piperidine ring are expected to resonate in the δ 1.2–3.5 ppm range, while the ethyl ester and cyanomethyl groups would appear around δ 4.0–4.3 ppm and δ 2.5–3.0 ppm, respectively. bioregistry.io

IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Key predicted vibrations would include the C≡N stretch of the cyano group (typically around 2240 cm⁻¹), the C=O stretch of the ethyl ester (around 1730 cm⁻¹), and various C-H and C-N stretching and bending modes.

Mass Spectrometry: The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, providing information about its shape and size in the gas phase. These predictions are valuable for ion mobility mass spectrometry studies.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 183.11281 | 139.2 |

| [M+Na]⁺ | 205.09475 | 146.6 |

| [M-H]⁻ | 181.09825 | 139.4 |

| [M+NH₄]⁺ | 200.13935 | 156.8 |

| [M+K]⁺ | 221.06869 | 143.9 |

Data sourced from computational databases.

Advanced Spectroscopic Characterization Methodologies

Experimental spectroscopic techniques provide the definitive data for the structural elucidation and analysis of this compound.

In the ¹H NMR spectrum, distinct signals would be observed for the ethyl group protons (a triplet and a quartet), the diastereotopic protons of the piperidine ring, and the methine proton at the 4-position. Two-dimensional NMR techniques such as COSY and HSQC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound and to study its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses.

The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. Based on the fragmentation of similar N-alkoxycarbonyl piperidines, expected fragmentation pathways for this compound would involve:

Loss of the ethyl group: Cleavage of the ethyl group from the carboxylate moiety.

Decarboxylation: Loss of CO₂ from the carboxylate group.

Cleavage of the piperidine ring: Ring-opening reactions leading to various smaller charged fragments.

Loss of the cyano group: Elimination of the HCN molecule.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present within a molecule. By measuring the interaction of a molecule with electromagnetic radiation, these methods probe the discrete vibrational energy levels associated with its chemical bonds.

The structure of this compound contains several key functional groups: a nitrile (C≡N), a carbamate (B1207046) (specifically, an ethyl ester of a carbamic acid), and a piperidine ring. Each of these groups exhibits characteristic vibrational frequencies.

Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong bond, and its stretching vibration typically appears as a sharp, intense band in the IR spectrum in the range of 2260-2220 cm⁻¹. This peak is often weaker in the Raman spectrum.

Carbamate Group (O=C-N): This group has several characteristic vibrations. The most prominent is the carbonyl (C=O) stretch, which is expected to produce a very strong absorption in the IR spectrum, typically between 1720-1680 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate are also observable in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Piperidine Ring: The saturated heterocyclic ring gives rise to a series of C-H stretching vibrations from its methylene (B1212753) (-CH₂) groups, generally observed in the 3000-2850 cm⁻¹ region. Additionally, C-C stretching and CH₂ bending, scissoring, and rocking vibrations produce a complex pattern of bands in the fingerprint region.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected vibrational frequencies based on the known ranges for its constituent functional groups can be compiled.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2260 - 2220 | Medium to Strong (IR), Weak (Raman) |

| Carbonyl (C=O) | Stretching | 1720 - 1680 | Strong (IR) |

| C-O (Ester) | Stretching | 1300 - 1000 | Medium |

| C-N (Carbamate/Ring) | Stretching | 1250 - 1020 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, which is described as a colorless oil at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization, often at low temperatures. alfa-chemistry.comchemicalbook.com A successful crystallographic analysis would provide invaluable information, including:

Conformation of the Piperidine Ring: It would definitively establish whether the piperidine ring adopts a chair, boat, or skew-boat conformation in the solid state. The chair conformation is generally the most stable for piperidine derivatives.

Substituent Orientation: The analysis would reveal the orientation of the cyano and ethyl carboxylate groups relative to the piperidine ring (i.e., axial vs. equatorial positioning).

Intermolecular Interactions: It would identify any significant non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that dictate how the molecules pack together in the crystal lattice.

Precise Geometric Parameters: Exact measurements for all bond lengths and angles would be obtained, allowing for comparison with theoretical values from computational models.

As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. Therefore, no experimental data table for its solid-state structure can be presented.

Patent Landscape and Intellectual Property Analysis

Analysis of Synthetic Routes in Patent Literature

The synthesis of Ethyl 4-cyanopiperidine-1-carboxylate, as gleaned from patent literature, is predominantly a two-stage process. The primary focus of patented methodologies is on the efficient production of the crucial intermediate, 4-cyanopiperidine (B19701), from which the title compound is subsequently derived.

The initial stage involves the dehydration of isonipecotamide (B28982) (piperidine-4-carboxamide). Patents such as US20170369442A1 and WO2016113277A1 disclose methods using various dehydrating agents. patentcut.comgoogle.com A common approach involves the use of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent. patentcut.comgoogle.com These patents emphasize the optimization of reaction conditions to achieve high yields and purity of 4-cyanopiperidine or its hydrochloride salt. The choice of solvent and the method of work-up, including pH adjustment and extraction procedures, are critical aspects detailed in this body of literature to ensure an efficient and scalable process. patentcut.comgoogle.com

The second stage, the conversion of 4-cyanopiperidine to this compound, is a standard N-acylation reaction. While specific patents detailing this exact transformation are less prevalent, the reaction is a well-established chemical principle. It typically involves the reaction of 4-cyanopiperidine with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. This results in the formation of the stable ethyl carbamate (B1207046) at the piperidine (B6355638) nitrogen.

Table 1: Patented Synthetic Routes for 4-Cyanopiperidine (Precursor to this compound)

| Patent Reference | Starting Material | Key Reagents | Key Process Features |

| US20170369442A1 | Isonipecotamide | Phosphorus oxychloride (POCl₃) | Dehydration followed by purification. patentcut.com |

| WO2016113277A1 | Isonipecotamide | Thionyl chloride (SOCl₂) | Controlled temperature and reaction time. google.com |

| US7348435B2 | Piperidine carboxamide | Thionyl chloride (SOCl₂) | Single-step process with high purity output. |

Patented Applications in Pharmaceutical and Material Science

The patent landscape reveals that this compound is a valuable intermediate, primarily in the synthesis of complex pharmaceutical compounds. Its utility stems from the presence of two key functional groups: the cyano group, which can be further elaborated, and the ethyl carbamate, which can act as a protecting group or be modified.

A significant application is found in the development of Janus kinase (JAK) inhibitors. For instance, patent US9493441B2, which describes acyclic cyanoethylpyrazoles as JAK inhibitors, points towards the use of intermediates that would logically be derived from this compound. The structure of the final compounds in this patent contains a piperidine ring substituted with a cyano-containing side chain and an ethyl carbamate, strongly suggesting that this compound is a key building block in their synthesis. These inhibitors are of interest for the treatment of autoimmune diseases and other inflammatory conditions.

While its application in material science is less explicitly documented in patent literature, the bifunctional nature of this compound suggests potential uses. The cyano group could, for example, be involved in polymerization reactions or be a precursor to other functional groups useful in the synthesis of specialized polymers or other materials. However, specific patents detailing such applications are not prominent.

Table 2: Patented Pharmaceutical Applications of this compound as an Intermediate

| Patent Reference | Therapeutic Area | Target Class | Role of this compound |

| US9493441B2 | Autoimmune Diseases, Inflammation | Janus Kinase (JAK) Inhibitors | Key intermediate in the synthesis of acyclic cyanoethylpyrazoles. |

Emerging Trends in Intellectual Property for Piperidine Derivatives

The intellectual property landscape for piperidine derivatives, including functionalized compounds like this compound, is dynamic and reflects broader trends in the chemical and pharmaceutical industries.

Another significant trend is the expansion of the therapeutic applications of piperidine-containing molecules. Piperidine scaffolds are present in a wide array of approved drugs, and research continues to explore their potential in new therapeutic areas. The intellectual property in this space is characterized by patents claiming new chemical entities with piperidine cores, as well as new medical uses for existing piperidine-based drugs.

Furthermore, there is a growing interest in the development of highly functionalized piperidine derivatives. The ability to precisely introduce various substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties. This has led to an increase in patents covering complex piperidine structures with specific stereochemistry, as these can offer improved potency and selectivity for their biological targets. The intellectual property surrounding compounds like this compound is therefore not just about the molecule itself, but also about the novel and useful larger molecules that can be constructed from it.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies

The development of innovative synthetic routes to Ethyl 4-cyanopiperidine-1-carboxylate and its derivatives is crucial for expanding their accessibility and utility. Future research is likely to focus on methodologies that offer improved efficiency, selectivity, and sustainability over classical approaches.

One promising avenue is the application of photoredox catalysis . This technique utilizes visible light to initiate single-electron transfer processes, enabling mild and highly selective C-H functionalization. For instance, photoredox-catalyzed α-amino C–H arylation has been demonstrated on highly substituted piperidine (B6355638) derivatives, suggesting its potential for the direct introduction of aryl groups onto the piperidine ring of the target molecule nih.govchemrxiv.org. This method could provide a more direct and atom-economical alternative to traditional cross-coupling strategies.

Electrochemical synthesis represents another frontier for the construction of piperidine rings. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully employed to synthesize piperidine derivatives nih.govbeilstein-journals.org. Adapting this technology for the synthesis of the this compound scaffold could offer a green and efficient method, eliminating the need for stoichiometric chemical oxidants or reductants nih.gov.

Furthermore, biocatalysis offers the potential for highly enantioselective syntheses. While not yet specifically applied to this compound, the use of enzymes for the synthesis of chiral piperidines is a growing field. Future research could explore the use of engineered enzymes to produce enantiomerically pure derivatives of this compound, which would be highly valuable for pharmaceutical applications.

| Methodology | Potential Advantages |

| Photoredox Catalysis | High selectivity, mild reaction conditions, direct C-H functionalization nih.govchemrxiv.org |

| Electrochemical Synthesis | Green and sustainable, avoids toxic reagents, suitable for flow chemistry nih.govbeilstein-journals.org |

| Biocatalysis | High enantioselectivity, environmentally benign |

Untapped Reactivity Profiles

The reactivity of this compound is largely centered around the nitrile and the piperidine nitrogen. However, several modern synthetic methods could unveil novel reactivity profiles.

C-H activation strategies offer a powerful tool for the direct functionalization of the piperidine ring. While challenging, the selective activation of C-H bonds at various positions on the ring could lead to the synthesis of novel derivatives that are otherwise difficult to access researchgate.netresearchgate.net. For example, rhodium-catalyzed C-H insertions have been used for the site-selective functionalization of N-Boc-piperidine, suggesting that similar strategies could be developed for the ethyl carbamate (B1207046) analogue nih.gov.

The nitrile group itself presents a versatile handle for a variety of transformations beyond simple hydrolysis or reduction libretexts.orgchemistrysteps.comopenstax.orgpressbooks.pub. For instance, cycloaddition reactions involving the nitrile group could be explored to construct novel heterocyclic systems fused to the piperidine ring. Additionally, the electrochemical reactions of nitriles are an emerging area, with the potential for novel C-N bond-forming reactions researchgate.net.

Exploring the reactivity of the carbamate group beyond its role as a protecting group is another area of interest. For example, the development of catalytic methods for the direct functionalization of the carbamate moiety could lead to new avenues for derivatization.

| Reactive Site | Potential Transformations |

| Piperidine Ring C-H Bonds | Direct arylation, alkylation, etc. via C-H activation researchgate.netresearchgate.net |

| Nitrile Group | Cycloaddition reactions, electrochemical transformations libretexts.orgchemistrysteps.comopenstax.orgpressbooks.pubresearchgate.net |

| Carbamate Group | Catalytic functionalization |

Applications in Emerging Technologies

While this compound is a known building block in medicinal chemistry, its potential applications in emerging technologies remain largely unexplored.

One area of significant potential is in the development of protein degraders . A related compound, ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, is listed as a protein degrader building block calpaclab.com. This suggests that derivatives of this compound could serve as scaffolds for the design of novel proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

In materials science , the rigid piperidine scaffold and the reactive nitrile group could be exploited for the synthesis of novel polymers and functional materials. For instance, the nitrile group could be polymerized or incorporated into polymer backbones to create materials with unique thermal or electronic properties.

The potential for this compound in CO2 capture technologies is another intriguing possibility. Amine-containing structures are known to react with carbon dioxide, and the piperidine nitrogen in this molecule could potentially be functionalized to enhance its CO2 capture capabilities.

| Technology Area | Potential Application |

| Protein Degradation | Scaffold for novel PROTACs and molecular glues calpaclab.com |

| Materials Science | Monomer for the synthesis of functional polymers |

| CO2 Capture | Functionalized derivatives for carbon dioxide sequestration |

Sustainable and Scalable Production Methods

The increasing demand for greener and more efficient chemical manufacturing processes necessitates the development of sustainable and scalable production methods for key intermediates like this compound.

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability rsc.orgaurigeneservices.comlifescienceintegrates.comeuropeanpharmaceuticalreview.comresearchgate.net. The implementation of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and improved process control aurigeneservices.comlifescienceintegrates.comeuropeanpharmaceuticalreview.com. The enhanced heat and mass transfer in flow reactors are particularly beneficial for managing exothermic reactions that may be involved in its synthesis researchgate.net.

Adhering to the principles of green chemistry is another critical aspect of sustainable production. This includes the use of safer solvents, minimizing waste, and improving atom economy nih.govresearchgate.netfigshare.comresearchgate.netrasayanjournal.co.in. Future research should focus on developing synthetic routes that utilize renewable starting materials and environmentally benign reagents and catalysts researchgate.net.

A life cycle assessment of the entire production process would be invaluable in identifying areas for improvement in terms of environmental impact. This would involve analyzing the energy consumption, raw material usage, and waste generation associated with different synthetic routes.

| Production Method | Key Advantages |

| Continuous Flow Chemistry | Improved safety, efficiency, and scalability; better process control rsc.orgaurigeneservices.comlifescienceintegrates.comeuropeanpharmaceuticalreview.comresearchgate.net |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents, waste minimization nih.govresearchgate.netfigshare.comresearchgate.netrasayanjournal.co.in |

| Life Cycle Assessment | Holistic evaluation of environmental footprint |

Integration with Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery, and their integration into the research and development of this compound derivatives holds immense promise.

Machine learning models can be trained to predict the biological activity and physicochemical properties of virtual libraries of derivatives. This enables the in silico screening of vast numbers of compounds, allowing researchers to prioritize the synthesis of molecules with the highest probability of desired activity harvard.eduinnovationnewsnetwork.commdpi.com. For example, ML models could be used to design novel piperidine-based PARP-1 inhibitors nih.gov.

De novo design algorithms, guided by machine learning, can generate entirely new molecular structures with optimized properties. By providing the model with a set of desired parameters, such as target affinity and selectivity, these algorithms can propose novel derivatives of this compound that have never been synthesized before schrodinger.com.

| AI/ML Application | Impact on Chemical Discovery |

| Reaction Prediction | Accelerates the discovery of novel synthetic routes and optimization of conditions appliedclinicaltrialsonline.comrjptonline.org |

| Virtual Screening | Prioritizes the synthesis of compounds with desired biological activities and properties harvard.eduinnovationnewsnetwork.commdpi.com |

| De Novo Design | Generates novel molecular structures with optimized properties schrodinger.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-cyanopiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via carbamate or ester intermediates under reflux conditions using polar aprotic solvents (e.g., DMF, THF). Optimization includes controlling temperature (60–100°C), catalyst selection (e.g., triethylamine for deprotonation), and stoichiometric ratios of reactants (e.g., cyanide sources like KCN or NaCN). Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification . Reaction progress should be monitored using TLC or LC-MS to identify byproducts and adjust conditions.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–254 nm. Confirm homogeneity (>95% purity) via integration of chromatographic peaks.

- Structural Identity :